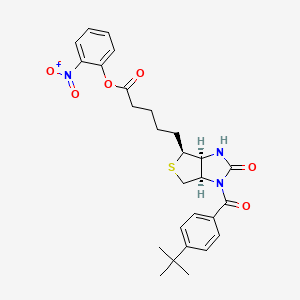

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester

Descripción general

Descripción

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: is a complex organic compound that combines the structural features of biotin, a vitamin essential for various metabolic processes, with a nitrophenyl ester and a tert-butyl benzoyl group. This compound is often used in biochemical research due to its unique properties, which allow it to act as a versatile reagent in various chemical reactions.

Métodos De Preparación

The synthesis of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester typically involves multiple steps, starting from commercially available biotin. The process generally includes:

Protection of Biotin: The biotin molecule is first protected to prevent unwanted reactions at specific functional groups.

Introduction of the Tert-Butyl Benzoyl Group: This step involves the acylation of biotin with a tert-butyl benzoyl chloride under basic conditions.

Formation of the Nitrophenyl Ester: The final step involves the esterification of the modified biotin with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may vary slightly but generally follow similar principles, often optimized for higher yields and purity.

Análisis De Reacciones Químicas

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Enzyme Assays :

- The compound is utilized in enzyme assays as a substrate or inhibitor due to its biotin moiety, which can bind to avidin or streptavidin. This property is exploited in various assays to study enzyme kinetics and mechanisms.

-

Protein Labeling :

- Due to its ability to conjugate with proteins, this biotin derivative is used for labeling proteins in research studies. The biotin-protein complex can be easily purified or detected using streptavidin-coated surfaces, making it invaluable in proteomics.

-

Cellular Studies :

- N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester can be used in studies involving cell signaling and metabolism, as biotin is a cofactor for carboxylase enzymes involved in fatty acid synthesis and amino acid metabolism.

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a building block for the synthesis of biotinylated drugs, which can enhance the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.

-

Targeted Drug Delivery :

- Its ability to bind specifically to biotin receptors on cancer cells allows for the development of targeted drug delivery systems, where cytotoxic drugs are conjugated with biotin derivatives for enhanced selectivity and reduced side effects.

Analytical Chemistry Applications

- Analytical Method Development :

-

Chromatography :

- The compound can be used as a stationary phase modifier in chromatographic techniques, enhancing the separation of biomolecules based on their affinity for biotin.

Case Studies

Mecanismo De Acción

The mechanism of action of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester involves its interaction with specific molecular targets, primarily through its biotin moiety. Biotin binds strongly to streptavidin and avidin, which are commonly used in biochemical assays. The nitrophenyl ester group can undergo hydrolysis or other reactions, facilitating the release or activation of the biotin moiety.

Comparación Con Compuestos Similares

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: can be compared with other biotin derivatives, such as:

Biotinylated Fluorescent Dyes: These compounds are used for imaging and detection purposes.

Biotinylated Enzyme Inhibitors: These are used to study enzyme activity and inhibition.

Biotinylated Drug Conjugates: These are used for targeted drug delivery.

The uniqueness of This compound lies in its combination of a tert-butyl benzoyl group and a nitrophenyl ester, which provide specific reactivity and stability advantages over other biotin derivatives.

Actividad Biológica

N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester is a biotin derivative that has garnered attention for its potential biological applications, particularly in biochemical research and therapeutic contexts. Biotin, also known as vitamin B7, plays a crucial role in various metabolic processes, and its derivatives are often utilized in biochemical assays and drug development.

- Molecular Formula : C27H31N3O6S

- Molecular Weight : 525.62 g/mol

- CAS Number : 869354-61-0

The compound features a t-butyl group and a nitrophenyl ester, which enhance its solubility and reactivity compared to native biotin.

This compound functions primarily as a biochemical probe . It is utilized to label and detect biomolecules such as proteins and peptides, facilitating the study of various biological processes. The nitrophenyl ester group allows for selective reactions with nucleophiles, making it useful in the synthesis of bioconjugates.

Inhibition Studies

Research indicates that biotin derivatives can inhibit biotin transport mechanisms in cells. For instance, studies on biotinyl-p-nitrophenyl ester (BNP), a related compound, demonstrated that it irreversibly inhibits biotin transport in Saccharomyces cerevisiae at concentrations as low as M. This suggests that this compound may exhibit similar inhibitory effects on biotin uptake in various cell types .

Applications in Research

The compound is employed as a biomarker in various biochemical assays due to its ability to selectively bind to biotin-dependent enzymes and proteins. Its applications include:

- Protein Labeling : Used to tag proteins for visualization and purification.

- Enzyme Activity Studies : Investigating the role of biotin-dependent enzymes in metabolic pathways.

Case Study 1: Biochemical Assays

In a study focusing on enzyme kinetics, researchers utilized this compound to label a biotin-dependent carboxylase. The labeling allowed for real-time monitoring of enzyme activity, providing insights into substrate interactions and enzyme regulation.

Case Study 2: Cancer Research

Recent investigations have highlighted the potential of biotin derivatives in cancer therapy. The compound has been shown to selectively target cancer cells due to their higher biotin uptake compared to normal cells. This property was exploited in targeted drug delivery systems where cytotoxic agents were conjugated to the biotin derivative, enhancing therapeutic efficacy while minimizing side effects.

Comparative Analysis of Biotin Derivatives

| Compound Name | Mechanism | Applications | Notes |

|---|---|---|---|

| This compound | Inhibits biotin transport | Protein labeling, Enzyme studies | Enhanced solubility |

| Biotinyl-p-nitrophenyl ester | Irreversible inhibition of transport | Yeast model studies | Effective at low concentrations |

| D-Biotin | Essential cofactor | Metabolic pathways | Naturally occurring |

Propiedades

IUPAC Name |

(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-27(2,3)18-14-12-17(13-15-18)25(32)29-20-16-37-22(24(20)28-26(29)33)10-6-7-11-23(31)36-21-9-5-4-8-19(21)30(34)35/h4-5,8-9,12-15,20,22,24H,6-7,10-11,16H2,1-3H3,(H,28,33)/t20-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELJWZMRZIJEH-SSPYTLHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CSC(C3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2[C@H]3CS[C@H]([C@H]3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.